molecular formula C16H22O4 B12412693 cytosporone C

cytosporone C

Cat. No.: B12412693
M. Wt: 278.34 g/mol
InChI Key: UBUGNGHURFYFHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :

    Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.

    Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.

    Lactonization: The alcohol undergoes cyclization to form the lactone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cytosporone C undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.

    Biology: Investigated for its role in fungal metabolism and interactions with host plants.

    Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.

Comparison with Similar Compounds

Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:

    Cytosporone A: Known for its potent allelopathic activity.

    Cytosporone B: Exhibits strong antimicrobial properties.

    Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.

Biological Activity

Cytosporone C is a compound belonging to the cytosporone family, which consists of phenolic lipids derived from fungi. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its octaketide structure, which contributes to its biological activity. Its molecular formula is C18H22O7C_{18}H_{22}O_{7}, and it exhibits a complex arrangement of functional groups that are pivotal in its interaction with biological systems.

Antifungal Activity

This compound has been identified as an antifungal agent, particularly effective against various fungal pathogens. Research indicates that it exhibits notable activity against Alternaria solani, a significant pathogen affecting crops like tomatoes and potatoes.

Table 1: Antifungal Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Alternaria solani15 μg/mL
Geotrichum citri-aurantiiNot significant

Anti-Inflammatory Effects

In addition to its antifungal properties, this compound has demonstrated anti-inflammatory effects. A recent study showed that cytosporones can inhibit the MAPK/NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Case Study: Inhibition of Nitric Oxide Production

In vitro assays conducted on RAW 264.7 macrophages revealed that this compound significantly reduced nitric oxide (NO) production in a dose-dependent manner. The IC50 value was determined to be approximately 11.5 μM, indicating its potency in modulating inflammatory responses.

Table 2: Anti-Inflammatory Activity of this compound

CompoundIC50 (μM)Mechanism of ActionReference
This compound11.5Inhibition of NO production
Control32.8L-NMMA (positive control)

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways, leading to the modulation of gene expression related to inflammation and immune response.

Molecular Docking Studies

Molecular docking studies have indicated potential binding interactions between this compound and various targets involved in inflammatory signaling pathways. These studies provide insights into how this compound may exert its effects at the molecular level.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3

InChI Key

UBUGNGHURFYFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O

Origin of Product

United States

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